![molecular formula C15H19NO3 B6608023 benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2680861-83-8](/img/structure/B6608023.png)
benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Benzyl6-(hydroxymethyl)-1-azaspiro[33]heptane-1-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a benzyl halide with a spirocyclic amine under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H17N\O3
- Molecular Weight : 247.29 g/mol
- CAS Number : 134575-14-7
- Structure : The compound features a spirocyclic structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of azaspiro compounds, including benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate, as anticancer agents. These compounds are being investigated for their ability to inhibit specific signaling pathways involved in cancer progression, particularly the STAT3 pathway.
- Case Study : A study published in Nature demonstrated that derivatives of azaspiro compounds can effectively inhibit STAT3, leading to reduced tumor growth in xenograft models .
Neurological Disorders
The compound's structural properties suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and depression.
- Research Findings : Research has shown that azaspiro compounds can modulate neurotransmitter systems, offering neuroprotective effects and improving cognitive functions in animal models .
Antimicrobial Properties
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate has exhibited antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Case Study : In vitro studies indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Synthetic Applications
The synthesis of benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves several steps that can be optimized for producing other derivatives with enhanced properties.
Synthesis Route Overview
- Starting Material : The synthesis begins with readily available spirocyclic precursors.
- Reagents Used : Common reagents include benzoyl chloride and lithium diisobutylamide.
- Yield Optimization : Adjustments in reaction conditions (temperature, solvent) can significantly influence yield and purity.
Mechanism of Action
The mechanism of action of benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and benzyl derivatives, such as spiro[3.3]heptane derivatives and benzylamines .
Uniqueness
Benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological properties, synthesis, and relevant research findings.
- Chemical Formula : C15H19NO3
- Molecular Weight : 261.3163 g/mol
- CAS Number : 2680861-83-8
- Structure : The compound features a spirocyclic structure, which is known for enhancing pharmacological properties.
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate exhibits notable interactions with biological targets, particularly in inhibiting protein-protein interactions. This is particularly relevant in the context of cancer therapies, where inhibiting the menin-MLL (mixed lineage leukemia) interaction can lead to reduced proliferation of cancer cells.
In Vitro Studies
Research has demonstrated that compounds with the azaspiro[3.3]heptane framework can exhibit enhanced pharmacokinetic properties compared to traditional piperidine derivatives. For example, studies have shown that modifications on the azaspiro structure can lead to improved solubility and bioavailability, making them favorable candidates for drug development .
Case Studies
-
Inhibition of MLL Fusion Proteins :
- In a study focused on the inhibition of the menin-MLL interaction, benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate was evaluated for its efficacy in disrupting this interaction. Results indicated significant inhibition, suggesting its potential as a therapeutic agent for MLL-rearranged leukemias .
-
Pharmacological Profiling :
- A comprehensive pharmacological profile was developed for benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate, revealing its activity against various cancer cell lines. The compound showed promising cytotoxic effects, particularly in acute myeloid leukemia (AML) models, with IC50 values indicating potent activity .
Synthesis and Derivatives
The synthesis of benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves several key steps that leverage modern synthetic techniques including photochemistry and DNA-tagged synthesis methods. These methods allow for efficient preparation and diversification of azaspiro compounds, facilitating the exploration of structure-activity relationships (SAR) in drug discovery contexts .
Comparative Analysis
Compound Name | CAS Number | Molecular Weight | Biological Activity |
---|---|---|---|
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate | 2680861-83-8 | 261.3163 g/mol | Inhibitor of menin-MLL interaction |
Tert-butyl 6-Oxo-1-azaspiro[3.3]heptane-1-carboxylate | 1363380-93-1 | 211.26 g/mol | Potential anti-cancer activity |
Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 2680692-91-3 | Not specified | Cytotoxic effects on AML |
Properties
IUPAC Name |
benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-13-8-15(9-13)6-7-16(15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQXJUSYXMATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CC(C2)CO)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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